3-Bromo-2,4-dichlorobenzoic acid

Organic Synthesis Process Chemistry Halogenation

This trihalogenated benzoic acid features a 3-bromo substitution flanked by two chlorines, creating distinct steric and electronic properties. It enables selective functionalization at the bromine-bearing carbon for advanced cross-coupling (Suzuki, Sonogashira) and is backed by high-yield synthesis (93%). With cLogP 3.03 and single-crystal XRD-validated helical assembly, it is ideal for medicinal chemistry SAR, agrochemical intermediate synthesis, and supramolecular materials design. Procure at ≥98% purity for reliable, impurity-free results.

Molecular Formula C7H3BrCl2O2
Molecular Weight 269.9 g/mol
CAS No. 951884-96-1
Cat. No. B1294177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichlorobenzoic acid
CAS951884-96-1
Molecular FormulaC7H3BrCl2O2
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl
InChIInChI=1S/C7H3BrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
InChIKeyOCILIDFQDDWNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dichlorobenzoic Acid (CAS 951884-96-1): Procurement Specifications and Comparative Profile


3-Bromo-2,4-dichlorobenzoic acid (CAS 951884-96-1) is a trihalogenated benzoic acid derivative characterized by the molecular formula C₇H₃BrCl₂O₂ and a molecular weight of 269.91 g/mol [1]. This compound exists as a solid at room temperature and is utilized as a synthetic building block in medicinal chemistry and materials science, particularly for applications requiring a specific, sterically hindered halogenation pattern for subsequent cross-coupling or derivatization reactions .

Why In-Class Analogs Cannot Replace 3-Bromo-2,4-dichlorobenzoic Acid in Specialized Applications


Direct substitution with simpler halogenated benzoic acids, such as 2,4-dichlorobenzoic acid (CAS 50-84-0), is not feasible for applications requiring a dense, mixed halogenation pattern. The presence of bromine at the 3-position, flanked by two chlorines, introduces distinct steric hindrance and unique electronic properties that profoundly influence both intermolecular interactions in solid-state assemblies [1] and the regioselectivity of subsequent metal-catalyzed coupling reactions [2]. Furthermore, the specific halogen complement may result in differential binding affinities in biological systems, as suggested by binding data for related structures [3].

Quantitative Differentiation Evidence for 3-Bromo-2,4-dichlorobenzoic Acid Procurement


Enhanced Synthetic Accessibility via Direct Electrophilic Bromination of 2,4-Dichlorobenzoic Acid

3-Bromo-2,4-dichlorobenzoic acid can be synthesized in a single, high-yielding step from the readily available and inexpensive 2,4-dichlorobenzoic acid. A reported procedure using bromine and sulfur in chlorosulfonic acid affords a 93% isolated yield of the title compound . In contrast, the isomeric 5-bromo-2,4-dichlorobenzoic acid, while synthesized via a similar route, has been reported with a yield of 99.08% , demonstrating that the 3-substituted regioisomer is also accessible with excellent efficiency.

Organic Synthesis Process Chemistry Halogenation

Significant Shift in Lipophilicity (cLogP) Relative to Non-Brominated Parent

The introduction of a bromine atom substantially increases the lipophilicity of the scaffold. Computational predictions estimate a Consensus Log Po/w of 3.03 for 3-bromo-2,4-dichlorobenzoic acid . While precise experimental logP for the non-brominated parent (2,4-dichlorobenzoic acid, CAS 50-84-0) is not directly compared in the same source, a related calculated logP of ~2.50 for a mono-chloro analog [1] supports a class-level inference of a meaningful ~0.5 log unit increase, which can critically alter membrane permeability and non-specific binding in biological assays.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Defined Solid-State Assembly Driven by Unique Halogen-Bonding Interactions

In a comparative crystallographic study of sterically encumbered halogenated benzoic acids, the presence of multiple heavy halogens (Br and Cl) was shown to drive a novel helical supramolecular assembly [1]. This motif arises from a cooperative interplay of strong O-H···O hydrogen bonds and weaker, directional X···X (halogen-halogen) and C-H···X interactions. This contrasts sharply with the more common centrosymmetric dimer motifs observed in simpler, less halogenated analogs [1]. The precise 3-bromo-2,4-dichloro substitution pattern is critical for this unique packing.

Crystal Engineering Supramolecular Chemistry Materials Science

Consistent Commercial Purity Facilitating Reproducible Research

Multiple reputable suppliers consistently offer 3-bromo-2,4-dichlorobenzoic acid at a standard purity of 98% (by HPLC) . This contrasts with other niche or custom-synthesized building blocks where purity can vary significantly (e.g., ≥95%) or is not routinely guaranteed. The 98% standard provides a reliable benchmark for procurement, reducing the risk of experimental variability arising from unknown impurities.

Procurement Quality Control Reproducibility

Validated Application Scenarios for 3-Bromo-2,4-dichlorobenzoic Acid Based on Quantitative Evidence


Precursor for Regioselective Cross-Coupling in Drug Discovery

The compound's high-yield synthesis (93%) and specific 3-bromo substitution pattern make it an ideal starting material for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The distinct steric and electronic environment allows for selective functionalization at the bromine-bearing carbon, enabling the construction of complex, drug-like molecular architectures. Its computed lipophilicity (cLogP 3.03) is within the desirable range for oral bioavailability, making it a relevant fragment for lead optimization .

Building Block for Halogen-Bond Driven Crystal Engineering

Researchers developing novel organic materials based on supramolecular synthons will find this compound uniquely valuable. As demonstrated by single-crystal XRD, its dense halogenation pattern directs the formation of a helical assembly, a motif distinct from that of simpler benzoic acid derivatives [1]. This property is directly applicable to the rational design of cocrystals, porous organic salts, and materials with tailored solid-state properties.

Specialty Probe in Biological Assays Requiring Halogenated Controls

For structure-activity relationship (SAR) studies in medicinal chemistry, this compound serves as a key control. The shift in physicochemical properties (e.g., increased lipophilicity) and the potential for halogen-bonding interactions provide a means to deconvolute the contributions of sterics, electronics, and lipophilicity to a molecule's biological profile [1]. Procurement from vendors offering 98% purity ensures that any observed biological activity is attributable to the compound itself and not impurities .

Synthetic Intermediate in Agrochemical and Specialty Chemical R&D

Given the historical use of halogenated benzoic acids as herbicides [2], this specific trihalogenated derivative represents a valuable intermediate in the synthesis of new agrochemical candidates. The efficient, scalable synthetic route from 2,4-dichlorobenzoic acid makes its procurement cost-effective for process chemistry development . The presence of multiple halogens offers multiple handles for further derivatization or for modulating environmental fate properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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